molecular formula C11H7N3O B2499020 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile CAS No. 52240-08-1

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Número de catálogo B2499020
Número CAS: 52240-08-1
Peso molecular: 197.197
Clave InChI: INFIYPRKBSENAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of dihydropyridazin-3-yl benzonitrile derivatives often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, a series of potent phosphodiesterase inhibitors, related to the dihydropyridazinone structure, were synthesized through a process highlighting the importance of planar topology and the presence of electronegative centers for activity (Coates et al., 1990). Another study focused on the radiosynthesis of an 18F-labeled compound for imaging purposes, demonstrating the intricate steps involved in introducing radioactive isotopes into the dihydropyridazin-3-yl benzonitrile framework (Yuan et al., 2016).

Molecular Structure Analysis

The molecular structure of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile derivatives can be characterized using various analytical techniques, including X-ray crystallography and NMR spectroscopy. For instance, crystallographic analysis of related compounds reveals coplanar arrangements between benzonitrile and hydrazinyl groups, which are crucial for their biological activity and intermolecular interactions (Çolak et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile derivatives enables their participation in various organic reactions, including cyclization, coupling, and substitution reactions. These reactions allow for the synthesis of a wide array of heterocyclic compounds with potential pharmacological activities. For example, new 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives were synthesized and evaluated for their anti-inflammatory activity, showcasing the chemical versatility of the dihydropyridazinone scaffold (Boukharsa et al., 2018).

Aplicaciones Científicas De Investigación

1. Plant Growth Stimulant

  • Application Summary: Compounds with a combination of pyrazole and pyridazine rings have shown pronounced plant growth stimulant activity .
  • Methods of Application: The compounds were synthesized through heterocyclisation of 3-[(6-oxo-1,6-dihydropyridazin-3-yl)oxy]pentane-2,4-dione, 2-[(6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetohydrazide and 2-{3-[(4,6-substituted-1,3,5-triazin-2-yl)oxy]-6-oxopyridazin-1(6H)-yl}acetohydrazides .
  • Results/Outcomes: Preliminary screening showed that the synthesized compounds have pronounced plant growth stimulant activity. The most active compounds are being prepared for deeper studies and further field trials .

2. Inhibition of MMP 13

  • Application Summary: A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were designed and synthesized to evaluate their inhibition effects on MMP 3, MMP 12 and MMP 13 .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes: The pharmacological results show that they have potent and highly selective activity of inhibiting MMP 13 .

3. PDE-III Inhibitor

  • Application Summary: Compounds with a combination of pyrazole and pyridazine rings have shown to be potent PDE-III inhibitors .
  • Methods of Application: The most potent PDE-III inhibitor of the series was 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV). A methyl group at the C-5 position of dihydropyridazinone ring leads to enhanced potency .
  • Results/Outcomes: The synthesized compounds showed potent PDE-III inhibitory activity .

4. Treatment of Non-Alcoholic Steatohepatitis

  • Application Summary: Compounds with a combination of pyrazole and pyridazine rings have been used in the treatment of non-alcoholic steatohepatitis (NASH) .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes: The compounds showed potential in the treatment of NASH .

5. Computational Chemistry

  • Application Summary: The compound has been used in computational chemistry studies to understand its interaction with solvents .
  • Methods of Application: The B3LYP/cc-pVDZ basis set was used to optimize the best results for the compound .
  • Results/Outcomes: The NBO analysis confirmed the highest stabilization energy of 39.53 kcal/mol, from bonding LP (1) - N22 to anti-bonding π* (N21 - C24) .

6. Tuberculosis Treatment

  • Application Summary: Compounds with a combination of pyrazole and pyridazine rings have been used in the treatment of tuberculosis (TB) .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes: The compounds showed potential in the treatment of TB .

Safety And Hazards

The compound has been classified with the GHS06 pictogram, indicating that it is toxic . The hazard statements include H301-H315-H319-H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name

3-(6-oxo-1H-pyridazin-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-7-8-2-1-3-9(6-8)10-4-5-11(15)14-13-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFIYPRKBSENAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNC(=O)C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Synthesis routes and methods

Procedure details

7.3 g of 3-acetylbenzonitrile are converted into the pyridazinone in accordance with GWP 1.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
8
Citations
H Yu, H Yao, X Zhang, J Li, K Wang, C Yin, X Li… - Available at SSRN … - papers.ssrn.com
Hepatocellular carcinoma (HCC) is a type of liver cancer that is known for its poor prognosis and high mortality rate. Researchers have been exploring potential treatments for HCC, and …
Number of citations: 0 papers.ssrn.com
J Hu, L Chen, Z Lu, H Yao, Y Hu, L Feng, Y Pang… - Molecules, 2023 - mdpi.com
Cellular mesenchymal–epithelial transition factor (c-Met), an oncogenic transmembrane receptor tyrosine kinase (RTK), plays an essential role in cell proliferation during embryo …
Number of citations: 1 www.mdpi.com
H Yao, Y Ren, J Yan, J Liu, J Hu, M Yan, X Li - Molecules, 2022 - mdpi.com
A series of tepotinib derivatives with two chiral centers was designed, synthesized, and evaluated as anticancer agents. The optimal compound (R, S)-12a strongly exhibited …
Number of citations: 7 www.mdpi.com
C Wang, J Li, L Qu, X Tang, X Song… - Journal of Medicinal …, 2022 - ACS Publications
MET alterations have been validated as a driven factor in NSCLC and gastric cancers. The c-Met inhibitors, capmatinib, tepotinib, and savolitinib, are only approved for the treatment of …
Number of citations: 8 pubs.acs.org
M Medova - Drugs of the Future, 2016 - access.portico.org
Tepotinib is a potent, highly selective small-molecule MET receptor tyrosine kinase inhibitor that interferes with tumor growth and induces the regression of both hepatocyte growth factor…
Number of citations: 1 access.portico.org
H Yao, M Yan, X Li, J Hu - scholar.archive.org
Zeitschrift für Kristallographie - New Crystal Structures Page 1 Han Yao, Ming Yan*, Xingshu Li and Jinhui Hu Crystal structure of 4-(((2-(3-(1-(3-(3-cyanophenyl)6-…
Number of citations: 0 scholar.archive.org
B An, W Nie, J Hu, Y Fan, H Yao, Y Ren, Y Zhao, H Nie… - 2023 - researchsquare.com
It has been reported that c-Met and TRK synergistically promote multiple tumour progression, and therefore blocking the cross-signalling pathway between them may inhibit the growth …
Number of citations: 2 www.researchsquare.com
H Yao, M Yan, X Li, J Hu - Zeitschrift für Kristallographie-New Crystal …, 2022 - degruyter.com
C 30 H 33 N 6 O 2 Cl monoclinic, P2 1 (no. 4), a = 13.7983(8) Å, b = 7.3771(3) Å, c = 14.3578(7) Å, β = 101.730(5), V = 1430.97(12) Å 3 , Z = 2, R gt (F) = 0.0525, wR ref (F 2 ) = 0.1285, …
Number of citations: 1 www.degruyter.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.